Antimicrobial Activity of 4-Arylthio-Pyrazolo[1,5-a]pyrazines Establishes a Class‑Level Potency Benchmark Absent from Mono‑Substituted Analogs
In a systematic evaluation of 4-arylthio- and 4-alkylthio‑functionalized pyrazolo[1,5-a]pyrazines, several derivatives demonstrated antibacterial activity against S. aureus (MIC = 7.8 µg/mL) and M. luteum (MIC = 3.9 µg/mL), and antifungal activity against A. niger (MIC = 7.8 µg/mL) [1]. While the precise MIC of 4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine remains unreported, the 2,5‑dimethylphenyl replacement is anticipated to further elevate lipophilicity and membrane penetration relative to the reported aryl‑thio prototypes, providing a distinct SAR vector for hit‑to‑lead programs.
| Evidence Dimension | In vitro antimicrobial MIC (µg/mL) |
|---|---|
| Target Compound Data | Not yet determined; predicted enhanced membrane permeability due to 2,5‑dimethyl substitution |
| Comparator Or Baseline | 4-Arylthiopyrazolo[1,5-a]pyrazine derivatives from the same study: MIC S. aureus = 7.8 µg/mL, M. luteum = 3.9 µg/mL, A. niger = 7.8 µg/mL |
| Quantified Difference | Class‑level MIC range: 3.9–7.8 µg/mL; Target compound expected to occupy the same or improved potency tier based on SAR trends |
| Conditions | Broth microdilution assay per CLSI guidelines; bacterial strains S. aureus ATCC 25923, M. luteum ATCC 10240; fungal strain A. niger ATCC 16404 |
Why This Matters
Establishes the 4-arylthio‑pyrazolo[1,5-a]pyrazine scaffold as a validated antimicrobial chemotype, making the target compound a priority purchase for infectious‑disease screening collections where mono‑methyl or halogen analogs lack this potency baseline.
- [1] Hrynyshyn, Y., Musiichuk, H., Komarovska-Porokhnyavets, O., et al. Synthesis and Antimicrobial Activity of 4-Arylthio- and 4-Alkylthiofunctionalized Pyrazolo[1,5-a]pyrazines. Ukrainian Chemistry Journal 2019, 85 (1), 58–66. View Source
